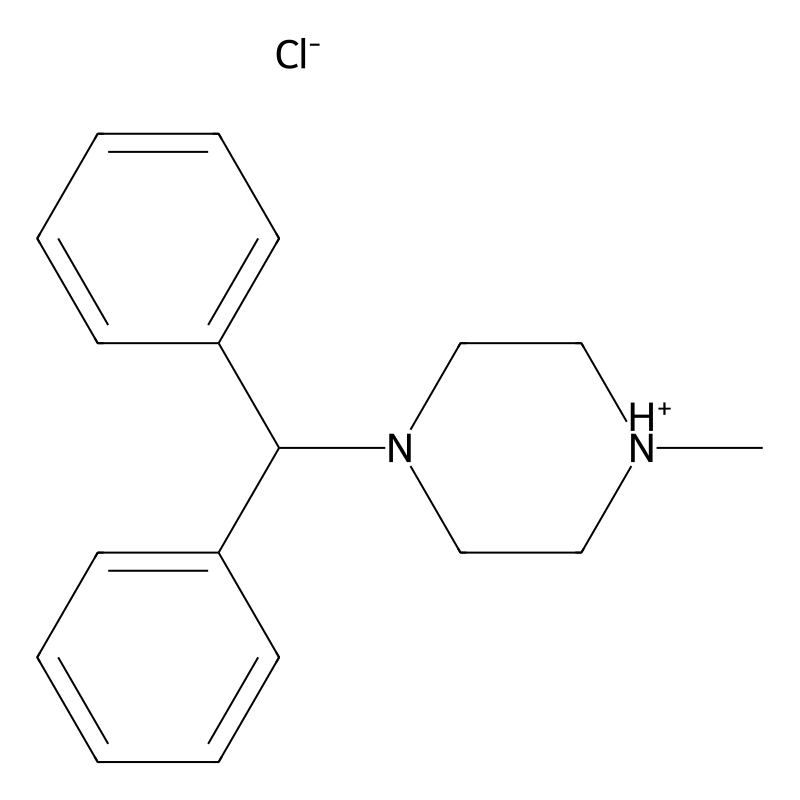Cyclizine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Analytical Chemistry
- Developing Detection Methods: Researchers use cyclizine hydrochloride as a standard reference material for developing and validating analytical techniques. These techniques can then be applied to measure the concentration of cyclizine hydrochloride in pharmaceutical formulations or biological samples. For instance, a study compared different chemometric methods to accurately quantify cyclizine hydrochloride in the presence of related impurities [].
Neuroscience Research
- Histamine System Studies: Cyclizine hydrochloride exhibits antihistaminic properties. This makes it a potentially useful tool in research investigating the histamine system's role in various neurological functions. For example, some studies explore how cyclizine hydrochloride might influence sleep-wake regulation or motion sickness by affecting histamine receptors in the brain [].
Animal Model Studies
- Motion Sickness Research: Due to its antiemetic effects, cyclizine hydrochloride can be used to induce nausea and vomiting in animal models. This allows researchers to study the mechanisms of motion sickness and evaluate the effectiveness of new antiemetic drugs [].
Understanding Drug Interactions
Cyclizine hydrochloride is a first-generation antihistamine that acts as an H1 receptor antagonist. It is commonly prescribed for conditions such as motion sickness, postoperative nausea, and vomiting induced by cancer treatments. The chemical formula for cyclizine hydrochloride is C₁₈H₂₃ClN₂, with a molar mass of approximately 266.388 g·mol⁻¹ . It is available in various forms, including tablets and injectable solutions .
Cyclizine hydrochloride acts as an antiemetic (anti-nausea) and antivertigo medication by antagonizing histamine H1 receptors in the central nervous system (CNS). Histamine is a neurotransmitter involved in various physiological processes, including nausea and vomiting. By blocking H1 receptors, cyclizine hydrochloride disrupts the signaling pathway that leads to these symptoms [].
Cyclizine hydrochloride exhibits several biological activities:
- Antihistaminic Action: It blocks the H1 receptors in the brain, which helps alleviate symptoms of nausea and vomiting .
- Anticholinergic Effects: Cyclizine possesses central anticholinergic properties that contribute to its antiemetic effects by inhibiting muscarinic receptors in the vestibular system .
- Sedative Properties: Although it has some sedative effects, they are not pronounced compared to other first-generation antihistamines .
Cyclizine can be synthesized through several methods:
- Eschweiler–Clarke Methylation: This method involves the methylation of diphenylmethylpiperazine.
- Reaction with Benzhydryl Bromide: Cyclizine can also be produced by reacting benzhydryl bromide with 1-methylpiperazine in acetonitrile to yield the hydrobromide salt of cyclizine .
Cyclizine hydrochloride is utilized in various medical applications:
- Motion Sickness: It is widely used to prevent and treat nausea associated with travel.
- Postoperative Nausea: The drug is effective against nausea induced by general anesthesia.
- Vertigo Treatment: It helps manage dizziness stemming from inner ear disorders such as Ménière's disease .
- Cancer Treatment: Cyclizine can mitigate nausea resulting from chemotherapy or radiotherapy .
Cyclizine hydrochloride interacts with several medications and substances:
- Alcohol: Concurrent use can enhance side effects such as drowsiness and dizziness .
- Other Antihistamines: Combining cyclizine with other antihistamines may increase the risk of adverse effects.
- CNS Depressants: Use alongside central nervous system depressants may potentiate sedation .
Adverse effects associated with cyclizine include dry mouth, blurred vision, dizziness, and potential extrapyramidal symptoms in susceptible individuals .
Cyclizine hydrochloride belongs to a class of compounds known as piperazine derivatives. Here are some similar compounds:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Chlorcyclizine | Chlorinated variant | More potent antihistamine activity |
| Meclizine | Similar structure | Longer duration of action |
| Buclizine | Chlorinated variant | Used for motion sickness |
| Hydroxyzine | Hydroxylated derivative | Anxiolytic properties |
| Cetirizine | Second-generation antihistamine | Less sedative effect than cyclizine |
Cyclizine's unique combination of anticholinergic and antihistaminic properties distinguishes it from these similar compounds. Its specific efficacy in treating motion sickness and postoperative nausea further highlights its clinical importance.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]
Pictograms


Acute Toxic;Health Hazard








